Cas no 838867-08-6 (3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol)
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol structure](https://www.kuujia.com/scimg/cas/838867-08-6x500.png)
3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol
- 1-Propanol, 3-[[5-(trifluoromethyl)-2-pyridinyl]amino]-
- 3-(5-TRIFLUOROMETHYL-PYRIDIN-2-YLAMINO)-PROPAN-1-OL
- 3-((5-(Trifluoromethyl)pyridin-2-yl)amino)propan-1-ol
- Z31220922
- MFCD07359711
- 3-[[5-(Trifluoromethyl)-2-pyridyl]amino]propan-1-ol
- 3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol
- AKOS001176308
- 838867-08-6
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- MDL: MFCD07359711
- Inchi: InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-3-8(14-6-7)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,13,14)
- InChI Key: KKWVDGAMYOVNLK-UHFFFAOYSA-N
- SMILES: C1=CC(=NC=C1C(F)(F)F)NCCCO
Computed Properties
- Exact Mass: 220.08234746g/mol
- Monoisotopic Mass: 220.08234746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 45.2Ų
3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644967-1g |
3-((5-(Trifluoromethyl)pyridin-2-yl)amino)propan-1-ol |
838867-08-6 | 98% | 1g |
¥4641.00 | 2024-07-28 | |
Matrix Scientific | 206046-0.500g |
3-[[5-(Trifluoromethyl)-2-pyridyl]amino]propan-1-ol |
838867-08-6 | 0.500g |
$377.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644967-500mg |
3-((5-(Trifluoromethyl)pyridin-2-yl)amino)propan-1-ol |
838867-08-6 | 98% | 500mg |
¥2824.00 | 2024-07-28 |
3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol Related Literature
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1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol
Recent Advances in the Study of 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol (CAS: 838867-08-6)
The compound 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol (CAS: 838867-08-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its trifluoromethylpyridine moiety and amino-propanol side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and anti-inflammatory effects.
One of the key breakthroughs in the study of this compound is its role as a selective kinase inhibitor. Researchers have demonstrated that 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol exhibits high affinity for specific kinase targets, making it a valuable candidate for the development of targeted therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting aberrant kinase activity in cancer cell lines, with minimal off-target effects. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its kinase targets.
In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol. A preclinical study conducted by a team at the University of Cambridge revealed that the compound significantly reduces the production of pro-inflammatory cytokines in murine models of rheumatoid arthritis. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings suggest that the compound could serve as a lead structure for the development of novel anti-inflammatory agents.
The synthesis of 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol has also been a focal point of recent research. A 2022 publication in Organic & Biomolecular Chemistry described an optimized synthetic route that improves yield and scalability while maintaining high purity. The authors employed a multi-step procedure involving the coupling of 5-(trifluoromethyl)pyridin-2-amine with 3-bromopropanol, followed by purification via column chromatography. This methodological advancement is expected to facilitate further pharmacological and toxicological studies of the compound.
Despite these promising developments, challenges remain in the clinical translation of 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid clearance, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on derivatization strategies to improve metabolic stability and tissue penetration while retaining its therapeutic efficacy.
In conclusion, 3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol (CAS: 838867-08-6) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its therapeutic relevance, while recent synthetic advancements pave the way for further exploration. Future studies should prioritize the optimization of its pharmacokinetic profile and the evaluation of its safety and efficacy in advanced preclinical models.
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